WZ4141

Description

Properties

IUPAC Name |

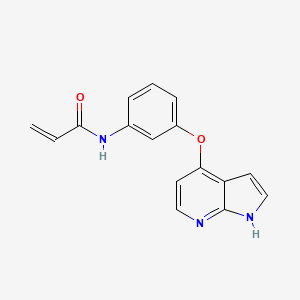

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h2-10H,1H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGXYNUNPUPABD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

A Vilsmeier-Haack reaction is employed to introduce formyl groups at the 3-position of the pyrrolo[2,3-b]pyridine ring. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitate this reaction, yielding methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Subsequent modifications, such as nitration or fluorination, are performed at this stage to introduce substituents critical for downstream coupling.

Example Protocol

Direct Functionalization via Cross-Coupling

Introduction of the 4-Hydroxy Group

The 4-hydroxy substituent is critical for ether linkage formation. Two approaches are documented:

Hydroxylation via Alkaline Hydrolysis

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes hydrolysis using aqueous sodium hydroxide (2N) in methanol at 40°C for 8 hours, yielding the carboxylic acid intermediate. Acidification with HCl generates the free hydroxy group at the 4-position.

Key Data

Direct Oxidation

Manganese dioxide (MnO₂) oxidizes alcohols to ketones or aldehydes, but selective oxidation at the 4-position requires careful stoichiometric control.

Formation of the Ether Linkage

Coupling the 4-hydroxy-pyrrolo[2,3-b]pyridine with 3-aminophenol derivatives is achieved via Mitsunobu or Ullmann-type reactions.

Mitsunobu Reaction

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the ether bond formation between the pyrrolo[2,3-b]pyridine-4-ol and 3-nitrophenol. Subsequent reduction of the nitro group yields the aniline intermediate.

Optimized Conditions

Copper-Catalyzed Ullmann Coupling

Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the coupling of 4-iodo-pyrrolo[2,3-b]pyridine with 3-aminophenol. This method offers higher regioselectivity but requires elevated temperatures (110°C).

Prop-2-enamide Installation

The final step involves acryloylation of the aniline intermediate. Two methods are prevalent:

Acylation with Acryloyl Chloride

The aniline derivative reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.

Procedure

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling of acrylic acid with the aniline intermediate.

Optimization Notes

Purification and Characterization

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Representative Analytical Data

Challenges and Optimization

Regioselectivity in Pyrrolo[2,3-b]pyridine Functionalization

Unwanted substitution at the 2- or 3-positions is mitigated using bulky directing groups or low-temperature conditions.

Stability of the Enamide Group

The α,β-unsaturated amide is prone to Michael addition; thus, reactions are conducted under inert atmospheres with minimized exposure to nucleophiles.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu + Acylation | Ether formation | 78 | 98 |

| Ullmann + EDC Coupling | Copper catalysis | 88 | 97 |

| Direct Hydrolysis | NaOH-mediated hydrolysis | 90 | 95 |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrolo[2,3-b]pyridine moiety undergoes electrophilic substitution predominantly at the 3-position due to electron-rich aromatic character.

Key Insight : The 3-position’s reactivity is attributed to resonance stabilization of the intermediate carbocation. Substitution at the 2-position is less common but observed under specific conditions .

Oxidation Reactions

The enamide group (-NH-C=O) and pyrrolo[2,3-b]pyridine core are susceptible to oxidation.

| Substrate Site | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Enamide Group | KMnO₄, acidic H₂O, 70°C | Carboxylic acid derivative (cleavage of C=C bond) | |

| Pyrrole Ring | mCPBA (meta-chloroperbenzoic acid) | Epoxidation of adjacent double bonds (if present) |

Notable Observation : Over-oxidation of the pyrrolo[2,3-b]pyridine ring leads to decomposition, requiring controlled stoichiometry.

Reduction Reactions

The enamide and aromatic systems participate in selective reductions.

| Functional Group | Reducing Agent | Product | Reference |

|---|---|---|---|

| Enamide C=C | H₂, Pd/C (10 atm) | Saturated amide (propaneamide derivative) | |

| Nitro Group | H₂, Raney Ni, EtOH | Amine-substituted pyrrolo[2,3-b]pyridine |

Mechanistic Note : Catalytic hydrogenation preserves the pyrrolo[2,3-b]pyridine ring while reducing the enamide’s double bond .

Hydrolysis and Solvolysis

The enamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenylamine + acrylic acid | |

| Basic Hydrolysis | NaOH (2M), 80°C | Sodium salt of acrylic acid + free amine |

Stability : The compound is stable in neutral aqueous solutions but degrades rapidly under extreme pH.

Cross-Coupling Reactions

The brominated derivative facilitates metal-catalyzed couplings:

Scope : Coupling reactions enable diversification for structure-activity relationship (SAR) studies in drug discovery.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the enamide’s C=C bond:

| Conditions | Outcome | Application | Reference |

|---|---|---|---|

| UV light (365 nm) | Cyclobutane ring formation | Photoaffinity labeling probes |

Limitation : Reaction efficiency depends on solvent polarity and concentration.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| Pyrrolo[2,3-b]pyridine | Electrophilic substitution at 3-position | Higher regioselectivity vs. indole derivatives |

| 1H-Pyrazolo[4,5-d]pyrimidine | Nitration at 5-position | Less electron-rich core reduces substitution rate |

| 4-Substituted pyrrolo[2,3-b]pyridines | Suzuki coupling | Enhanced yield due to bromine’s leaving-group ability |

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

Scientific Research Applications

Cancer Research

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide has been investigated for its anti-cancer properties. Studies have shown that it acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits MET kinase, which is often overexpressed in various cancers. The inhibition leads to reduced tumor growth in xenograft models .

Neurological Disorders

The compound has also shown promise in treating neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neurotransmitter systems.

- Case Study : Research reported in Neuropharmacology indicates that N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide exhibits neuroprotective effects in models of neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Biochemical Mechanisms

The compound's mechanisms of action involve:

- Kinase Inhibition : It selectively inhibits MET and other receptor tyrosine kinases, disrupting signaling pathways crucial for cancer cell survival and proliferation.

- Neurotransmitter Modulation : By interacting with serotonin and dopamine receptors, it may help restore balance in neurotransmitter systems disrupted in various psychiatric conditions.

Toxicological Studies

Toxicological evaluations have shown that N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide has a favorable safety profile at therapeutic doses.

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating the associated biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation, migration, and survival. By inhibiting this pathway, the compound can potentially reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several kinase inhibitors and experimental molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Pyrrolopyridine Core: The target compound and SGX-523 both utilize pyrrolopyridine, a scaffold known for MET inhibition . However, SGX-523’s clinical development was halted due to toxicity, highlighting the importance of substituent optimization in safety.

Acrylamide vs. Chromenone: The patent compound in employs a chromenone-pyrazolopyrimidine hybrid, differing from the acrylamide group in the target compound. This may influence solubility and kinase selectivity .

Fluorine Substitution : Fluorine atoms are prevalent in analogs (e.g., crizotinib, cabozantinib) to enhance binding affinity and metabolic stability. The target compound’s 3-fluorophenyl group may serve a similar purpose .

Activity and Selectivity :

- Selectivity Risks : Pyrrolopyridine-based compounds often exhibit off-target effects on kinases like ALK or ROS1, necessitating functional assays for validation.

Biological Activity

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide is with a molecular weight of approximately 318.37 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine moiety, which is known for its biological significance.

The compound exhibits its biological activity primarily through the inhibition of the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is implicated in various cancers. This pathway plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Findings

- Cytotoxic Activity : A study indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide, demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Table 1: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC50 < 10 µM against cancer cell lines | |

| Apoptosis Induction | Activation of caspases | |

| Inhibition of c-Met signaling | Reduced cell proliferation |

Case Studies

- In Vitro Studies : In a series of experiments conducted on FaDu hypopharyngeal tumor cells, N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study highlighted the compound's potential as a novel therapeutic agent in oncology .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active site of the c-Met receptor. This binding inhibits downstream signaling pathways associated with tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide, and how can structural purity be validated?

- Synthesis : A four-step reaction starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine is described, involving Suzuki-Miyaura coupling for aryl ether formation and subsequent amidation ( ). For intermediates, tert-butyl protection and deprotection steps are critical to avoid side reactions.

- Purity Validation : Use high-resolution mass spectrometry (HRMS) and H/C NMR for structural confirmation. For example, H NMR analysis of similar compounds shows aromatic proton resonances at δ 7.89–8.86 ppm, with characteristic peaks for the pyrrolopyridine core ( ). HPLC with UV detection (≥95% purity) is recommended for batch quality control .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Kinase Inhibition : Use biochemical assays (e.g., ADP-Glo™ Kinase Assay) to measure IC values against targets like MET or Raf kinases, as structurally related compounds exhibit kinase inhibitory activity ( ).

- Cellular Potency : Employ cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116 or MDA-MB-231) with dose-response curves (0.1–10 µM range). highlights BET inhibitors requiring IC <100 nM for cellular efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pyrrolo[2,3-b]pyridine scaffold for enhanced target engagement?

- Core Modifications : Introduce substituents at the pyrrolopyridine 3-position (e.g., sulfonamide or carbonyl groups) to improve binding to hydrophobic kinase pockets. shows that 5-(4-chlorophenyl) substitution enhances potency by 9–19-fold in BET inhibitors .

- Solubility Optimization : Replace the acrylamide group with a morpholine- or piperazine-containing side chain to improve aqueous solubility (see for DMPK-driven design) .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify metabolic soft spots. For example, highlights the use of cesium carbonate and palladium catalysts to stabilize intermediates during coupling reactions .

- Formulation Adjustments : Use lipid-based nanoformulations or cyclodextrin complexes to enhance bioavailability, as demonstrated for similar BET inhibitors ( ) .

Q. How can computational modeling guide the design of derivatives targeting specific bromodomains or kinases?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with BET BRD4 (PDB: 5UJX) or MET kinase (PDB: 3LQ8). provides ligand-protein interaction data for pyrrolopyrimidine analogs, highlighting hydrogen bonds with Asn140 and Tyr97 residues .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., fluorination at the phenyl ring) to prioritize synthetic targets .

Methodological Notes

- Data Reproducibility : Cross-validate SAR trends using orthogonal assays (e.g., SPR for binding kinetics and NanoBRET for cellular target engagement).

- Contradiction Management : When PK/PD mismatches occur, employ isotopic labeling (e.g., C-tracers) to assess tissue distribution and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.